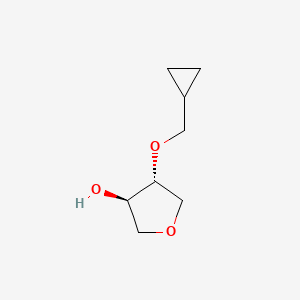
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide is a complex organic compound with notable applications across various scientific fields. Its structure features multiple functional groups, giving it unique reactivity and applicability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide involves multi-step organic synthesis. Key steps include the formation of the pyrazole, oxadiazole, and oxazolidinone moieties.
Formation of the 1-ethyl-1H-pyrazol-4-yl intermediate
Starting Materials: : Ethyl hydrazine and β-ketoester.
Conditions: : Acidic or basic conditions can facilitate cyclization.
Synthesis of the 1,2,4-oxadiazole ring
Starting Materials: : Acyl hydrazine and carboxylic acid derivatives.
Conditions: : Dehydrating agents under reflux conditions.
Assembly of the oxazolidinone unit
Starting Materials: : Amino alcohol and carbonate esters.
Conditions: : Catalytic amounts of base.
Final Coupling Reaction
Starting Materials: : Each intermediate.
Conditions: : Mild heating in a solvent like dichloromethane or DMF with coupling agents.
Industrial Production Methods
In an industrial setting, these methods are optimized for scalability, often involving continuous flow processes and automation to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents to form various oxidation products.
Reduction: : Undergoes reduction with agents like lithium aluminum hydride.
Substitution: : Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenated solvents, catalytic bases.
Major Products Formed
From Oxidation: : Oxidized forms with hydroxyl or carbonyl groups.
From Reduction: : Corresponding alcohols or amines.
From Substitution: : Varied functionalized derivatives depending on the substituents.
Scientific Research Applications
Chemistry
Used as a reagent and intermediate in complex organic synthesis due to its reactive functional groups.
Biology
Investigated for its potential as a biochemical probe due to its capability to interact with various biomolecules.
Medicine
Explored for drug development, particularly for its interactions with specific enzymes and receptors.
Industry
Utilized in the development of materials with specific properties, such as pharmaceuticals, agrochemicals, and specialty polymers.
Mechanism of Action
This compound's mechanism of action involves interactions at the molecular level with target proteins and enzymes, often inhibiting or activating specific biochemical pathways. Its functional groups allow for diverse binding affinities and specificities, modulating biological activity in complex ways.
Comparison with Similar Compounds
Similar Compounds
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide
Uniqueness
This compound stands out due to the specific arrangement of its oxadiazole and oxazolidinone rings, offering unique reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4/c1-2-19-7-9(5-15-19)12-16-11(23-17-12)6-14-10(20)8-18-3-4-22-13(18)21/h5,7H,2-4,6,8H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMLZDVHLKZEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
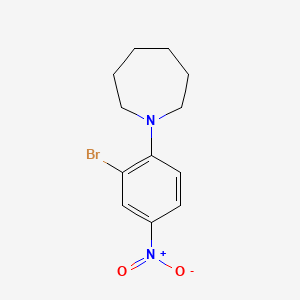
![4-[(4-Methylphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2464221.png)
![4-butoxy-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2464223.png)
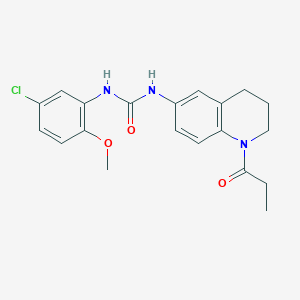
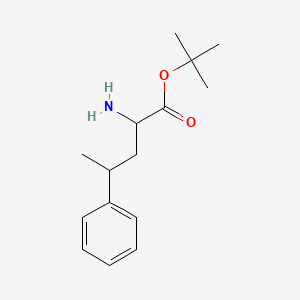
![2-Chloro-1-{4-[(3-fluorophenyl)methyl]piperazinyl}ethan-1-one](/img/structure/B2464226.png)
![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2464228.png)
![{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea](/img/structure/B2464231.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2464233.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2464234.png)
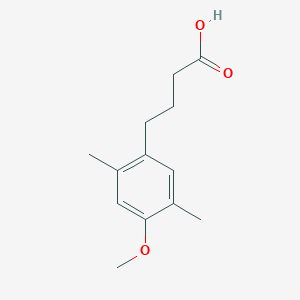
![N-(tert-butyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2464241.png)

